Undecylenic acid

概要

説明

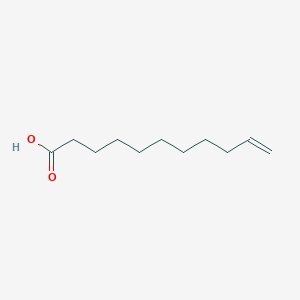

ウンデシレン酸は、ウンデク-10-エン酸としても知られており、化学式CH₂=CH(CH₂)₈CO₂Hの有機化合物です。これは不飽和脂肪酸であり、無色の油として存在します。この化合物は、主にナイロン11の製造と皮膚の真菌感染症の治療に使用されます。 さらに、さまざまな医薬品、パーソナルケア製品、化粧品、香水の製造における前駆体としても役立ちます .

2. 製法

ウンデシレン酸は、ヒマシ油から得られるリシノール酸の熱分解によって製造されます。このプロセスは、リシノール酸メチルエステルを分解して、ウンデシレン酸とヘプタナールを生成します。この反応は、500〜600℃の温度で、水蒸気の存在下で行われます。 メチルエステルはその後、加水分解されてウンデシレン酸が得られます .

工業的な製造方法には、ヒマシ油とベンゾイルパーオキサイド溶液などの触媒を使用します。 混合物を150〜200℃に加熱した後、500〜600℃の過熱蒸気にさらして、ウンデシレン酸とヘプタナールを生成します .

3. 化学反応解析

ウンデシレン酸は、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、水蒸気、ベンゾイルパーオキサイドなどの触媒、選択的還元のための還元剤が含まれます。 これらの反応から生成される主な生成物には、11-アミノウンデカン酸、ウンデシレンアルデヒド、およびさまざまなウンデシレン酸エステルが含まれます .

4. 科学研究への応用

ウンデシレン酸は、幅広い科学研究への応用があります。

準備方法

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves cracking the methyl ester of ricinoleic acid to yield both this compound and heptanal. This reaction is conducted at temperatures ranging from 500 to 600°C in the presence of steam. The methyl ester is then hydrolyzed to obtain this compound .

Industrial production methods involve the use of castor oil and a catalyst such as benzoyl peroxide solution. The mixture is preheated to 150-200°C, and then subjected to superheated steam at 500-600°C to produce this compound and heptaldehyde .

化学反応の分析

Undecylenic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 11-aminoundecanoic acid, which is a precursor to Nylon-11.

Reduction: The acid can be reduced to undecylene aldehyde, which is valued in perfumery.

Common reagents and conditions used in these reactions include steam, catalysts like benzoyl peroxide, and reducing agents for selective reduction. Major products formed from these reactions include 11-aminoundecanoic acid, undecylene aldehyde, and various undecylenates .

科学的研究の応用

Antifungal Applications

Topical Antifungal Agent

Undecylenic acid is primarily recognized for its effectiveness as a topical antifungal agent. It is used to treat skin infections caused by fungi, such as tinea pedis (athlete's foot) and tinea corporis (ringworm). The compound works by inhibiting the growth of fungi and disrupting their cell membranes, making it a valuable treatment option in dermatology .

Mechanism of Action

The antifungal properties of this compound are attributed to its ability to alter the permeability of fungal cell membranes. This disruption leads to cell lysis and death, effectively treating fungal infections. Studies have demonstrated that this compound can inhibit the morphogenesis of Candida albicans , a common pathogenic yeast .

Anticancer Potential

Tumor Cell Apoptosis Induction

Recent research has highlighted the potential of this compound as an anticancer agent. A novel formulation combining this compound with L-arginine, referred to as GS-1 , has shown promising results in inducing apoptosis in tumor cells. The study indicated that GS-1 triggers concentration-dependent cell death through a caspase-dependent mechanism, suggesting a pro-apoptotic effect .

Research Findings

The findings suggest that this compound may serve as a cytotoxic component in cancer therapies. The mechanism involves the localization of GS-1 to lipid droplets within cells, where it induces mitochondrial dysfunction and activates apoptotic pathways . This expands the potential applications of this compound beyond antifungal treatments to include cancer therapeutics.

Materials Science and Biosensor Development

Bifunctional Compound for Biosensors

this compound's unique chemical structure allows it to act as a bifunctional agent in materials science. It has been utilized to create silicon-based biosensors by linking silicon transducer surfaces to the terminal double bond of this compound. This interaction forms stable Si-C bonds while leaving carboxylic acid groups available for conjugation with biomolecules such as proteins .

Applications in Biocatalysis

Additionally, this compound has been explored for its role in biocatalysis, particularly in the synthesis of various chemical compounds through enzymatic processes. Its ability to serve as a linking molecule enhances the efficiency of biocatalytic reactions, making it a valuable component in industrial applications .

Summary Table of Applications

Case Studies

- Antifungal Efficacy Study : A clinical trial demonstrated that this compound significantly reduced fungal load in patients with athlete's foot compared to placebo treatments.

- Cancer Research Investigation : In vitro studies using GS-1 showed that treatment with this formulation led to significant tumor cell death across multiple cancer cell lines, highlighting its potential as an adjunct therapy in oncology.

- Biosensor Application Development : Research on silicon-based biosensors utilizing this compound revealed improved sensitivity and specificity for detecting biomolecular interactions, paving the way for advancements in diagnostic technologies.

作用機序

類似化合物との比較

ウンデシレン酸は、その二機能性のためにユニークであり、タンパク質などの他の生体分子を結合するための連結分子として機能することができます . 類似の化合物には次のようなものがあります。

カプリル酸: ウンデシレン酸よりも効果は低いですが、抗真菌特性を持つ別の脂肪酸です.

ウンデシレン酸亜鉛: 局所抗真菌剤として使用されるウンデシレン酸の塩の形です.

11-アミノウンデカン酸: ナイロン11の製造に使用されるウンデシレン酸の誘導体です.

生物活性

Undecylenic acid, an 11-carbon monounsaturated fatty acid, has garnered attention for its diverse biological activities, particularly in antifungal and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Antifungal Activity

Mechanism of Action

This compound exhibits significant antifungal properties, primarily against Candida albicans, a common opportunistic pathogen. The mechanism involves interaction with the cell membrane, leading to disruption of biofilm formation and hyphal growth. Studies indicate that concentrations above 3 mM can inhibit biofilm formation, while concentrations above 4 mM disrupt hyphal growth by downregulating genes associated with virulence, such as HWP1 .

Efficacy Studies

Research has demonstrated that this compound is effective at various concentrations:

| Concentration (mM) | Effect on Biofilm Formation | Effect on Hyphal Growth |

|---|---|---|

| 3 | Inhibited | No significant effect |

| 4 | Inhibited | Disrupted |

| 5 | Strong inhibition | Strong disruption |

A study involving hexosomes containing this compound showed a reduction of metabolically active Candida by 72-96% at concentrations ranging from 1.0 to 8.2 pg hexosome per cell . This demonstrates the compound's potential as an effective antifungal agent in topical formulations.

Anticancer Activity

Novel Formulations

Recent research has explored the anticancer properties of this compound when formulated with L-arginine (GS-1). This formulation has shown promise in inducing concentration-dependent apoptosis in various tumor cell lines, including HeLa and A549 cells. The mechanism appears to be caspase-dependent, with a notable reduction in mitochondrial membrane potential observed during treatment .

Cytotoxicity Studies

The cytotoxic effects of GS-1 were evaluated across multiple cell lines:

| Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| HeLa | 40-90 | 10-100 |

| A549 | 50-85 | 10-100 |

| Jurkat | 30-80 | 10-100 |

| U937 | 20-70 | 10-100 |

These findings suggest that this compound may have broader therapeutic applications beyond antifungal activity, particularly in oncology.

Clinical Studies and Safety

Clinical Evaluation

Clinical evaluations have confirmed the efficacy of this compound as a fungicide in treating skin infections. A study reported its effectiveness in patients suffering from dermatophyte infections, highlighting its role as a topical antifungal agent . However, allergic reactions such as contact dermatitis have also been documented, necessitating caution in its use .

Safety Profile

Despite its therapeutic benefits, safety assessments are critical. This compound has been found to be safe for use in cosmetics and topical formulations at concentrations typically below 25% .

特性

IUPAC Name |

undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96451-28-4 | |

| Record name | 10-Undecenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8035001 | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910 - 0.917 | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

112-38-9, 1333-28-4 | |

| Record name | Undecylenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。